

Technical Guide: 4-Chlorothiophene-2-boronic Acid

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Compound of Interest

Compound Name: 4-Chlorothiophene-2-boronic acid

CAS No.: 1133931-02-8

Cat. No.: B1608654

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Target Analyte: **4-Chlorothiophene-2-boronic acid** CAS: 1133931-02-8 Formula: $C_4H_4BClO_2S$ MW: 162.40 g/mol [1]

Introduction & Strategic Utility

4-Chlorothiophene-2-boronic acid is a functionalized heteroaryl boronic acid. Unlike its 5-chloro isomer (which is electronically distinct due to the halogen position relative to sulfur), the 4-chloro isomer places the halogen at the

-position, leaving the

-position (C5) open for further functionalization or acting as a specific steric handle in active pharmaceutical ingredients (APIs).

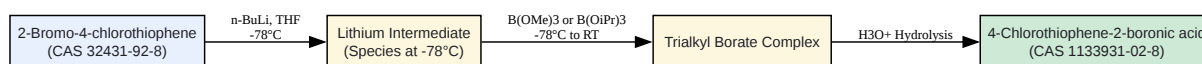
Key Technical Challenge: Like many electron-deficient heteroaryl boronic acids, this compound is prone to protodeboronation (hydrolysis of the C-B bond) and boroxine formation (dehydration trimerization). Accurate NMR characterization requires specific protocols to distinguish between the monomeric acid, the boroxine anhydride, and decomposition products.

Synthesis & Preparation Protocol

Commercial supplies often contain varying degrees of boroxine anhydride. For high-precision applications, fresh preparation or rigorous purification is recommended.

Retro-Synthetic Pathway

The most reliable synthesis proceeds via Lithium-Halogen Exchange (Li-X) from the commercially available precursor 2-bromo-4-chlorothiophene.



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Figure 1: Synthetic route via Lithium-Halogen Exchange.

Step-by-Step Protocol

- Inert Environment: Flame-dry a 3-neck flask and purge with Argon.
- Dissolution: Dissolve 2-bromo-4-chlorothiophene (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C.
- Lithiation: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 20 min. Critical: Maintain internal temp < -70°C to prevent "halogen dance" isomerization.
- Borylation: Stir for 30 min, then add Triisopropyl borate (1.2 eq) rapidly.
- Hydrolysis: Allow to warm to Room Temperature (RT) over 2 hours. Quench with 1M HCl.
- Isolation: Extract with EtOAc, wash with brine, and recrystallize from Acetonitrile/Water or precipitate with Hexanes.

NMR Characterization Data

The NMR spectrum of boronic acids is solvent-dependent. In non-polar solvents (CDCl₃), signals are often broad due to dynamic hydrogen bonding and boroxine equilibrium. DMSO-d₆

is the standard solvent as it stabilizes the monomeric species via hydrogen bonding to the boronyl hydroxyls.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Note: Values are diagnostic estimates based on substituent additivity rules for thiophenes and analogous 4-chloro-2-substituted thiophene derivatives.

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment
-B(OH) ₂	8.20 - 8.40	br s	-	Boronic Acid Hydroxyls (2H)
H5	7.60 - 7.75	d		-proton (Adjacent to S and Cl)
H3	7.35 - 7.50	d		-proton (Ortho to Boron)

Interpretation Logic:

- H5 (Deshielded): The proton at position 5 is adjacent to the Sulfur atom (deshielding) and the Chlorine atom (inductive withdrawal), making it the most downfield aromatic signal.
- H3 (Shielded relative to H5): Position 3 is ortho to the Boronic acid group. While B(OH)₂ is electron-withdrawing, the position is less deshielded than the -position (H5).
- Coupling: The meta-coupling () between H3 and H5 is characteristic of 2,4-disubstituted thiophenes, typically sharp doublets with Hz.

¹³C NMR Data (DMSO-d₆, 100 MHz)

Carbon	Shift (ppm)	Type	Notes
C2	~135 - 140	C-B	Broad/Silent. Quadrupolar relaxation of B often broadens this signal into the baseline.
C4	~128 - 132	C-Cl	Quaternary carbon attached to Chlorine.
C5	~130 - 134	CH	-carbon, intense signal.
C3	~125 - 129	CH	-carbon, intense signal.

The Boroxine Equilibrium Challenge

A common source of confusion in NMR analysis of this compound is the appearance of multiple sets of peaks. This is due to the reversible dehydration of the boronic acid into its cyclic trimer (boroxine).

Diagnostic Sign:

- Monomer: Sharp peaks, distinct B(OH)₂ signal in DMSO.
- Boroxine: Slightly shifted aromatic peaks (usually downfield by ~0.1 ppm), often appearing in CDCl₃ or dry solvents.



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Figure 2: Equilibrium between monomeric acid and boroxine anhydride.

Corrective Action: To obtain a clean monomer spectrum, add 1-2 drops of D₂O to the NMR tube (if using a water-miscible solvent) or use DMSO-d₆ with a small amount of water, which shifts the equilibrium entirely back to the acid form.

Storage & Stability

- Temperature: Store at -20°C.
- Atmosphere: Hygroscopic. Store under Argon/Nitrogen.
- 7.4-7.5 range, different coupling pattern).

References

- Synthesis Precursor: 2-Bromo-4-chlorothiophene (CAS 32431-92-8).^[2] Commercially available building block.^{[3][4]}
- Boroxine Equilibrium: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.
- Thiophene NMR Shifts: "Spectroscopic Data of Heterocyclic Compounds." Silverstein & Webster. [General Reference for Thiophene Additivity Rules].
- CAS Verification: **4-Chlorothiophene-2-boronic acid** (CAS 1133931-02-8).^{[1][5][6]}

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Sources

- 1. 2-thienylboronic acid | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]

- [2. guidechem.com \[guidechem.com\]](https://www.guidechem.com)
- [3. rsc.org \[rsc.org\]](https://www.rsc.org)
- [4. \(4-Methylthiophen-2-yl\)boronic acid | 162607-15-0 \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [5. bocsci.com \[bocsci.com\]](https://www.bocsci.com)
- [6. 噻吩-2-硼酸 | Thiophene-2-boronic acid | 6165-68-0 - 乐研试剂 \[leyan.com\]](https://www.leyan.com)
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